molecular formula C12H20N4O2 B2821996 tert-Butyl 3-amino-2-methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate CAS No. 1784047-01-3

tert-Butyl 3-amino-2-methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate

Cat. No.: B2821996
CAS No.: 1784047-01-3
M. Wt: 252.318
InChI Key: VROFMLOIDUXWIW-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-2-methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate is a heterocyclic compound with a molecular weight of 25232 g/mol It is characterized by a pyrazolo[3,4-c]pyridine core structure, which is a fused bicyclic system containing both pyrazole and pyridine rings

Preparation Methods

The synthesis of tert-Butyl 3-amino-2-methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate typically involves the condensation of 1,3-difunctional electrophilic substrates with hydrazines. One prevalent method includes the annulation of the pyrazole ring by the condensation of hydrazine or arylhydrazine with an α,β-unsaturated ketone system, followed by dehydration and dehydrogenation of the cycloadduct . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

tert-Butyl 3-amino-2-methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

tert-Butyl 3-amino-2-methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-2-methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar compounds to tert-Butyl 3-amino-2-methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate include other pyrazolo[3,4-c]pyridine derivatives and related heterocyclic systems such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the tert-butyl group, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

tert-butyl 3-amino-2-methyl-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)16-6-5-8-9(7-16)14-15(4)10(8)13/h5-7,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROFMLOIDUXWIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(N(N=C2C1)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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